2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one
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Overview
Description
2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one is an organic compound with a complex structure that includes an indole ring, a phenoxy group, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a phenol derivative.
Formation of the Dimethylpropanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one can be compared with other similar compounds, such as:
2,2-dimethyl-1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}propan-1-one: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
2,2-dimethyl-1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}propan-1-one: Similar structure but with a methoxyphenoxy group instead of a methylphenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H25NO2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]propan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-16-9-5-8-12-20(16)25-14-13-23-15-18(21(24)22(2,3)4)17-10-6-7-11-19(17)23/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
JWHPOTXODNHAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C |
Origin of Product |
United States |
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